molecular formula C12H15N3O B2530995 (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol CAS No. 1566188-58-6

(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol

Cat. No.: B2530995
CAS No.: 1566188-58-6
M. Wt: 217.272
InChI Key: VDXXACIUFPOTHP-UHFFFAOYSA-N
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Description

(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol is a chemical compound that features a triazole ring attached to a phenyl group, which is further connected to a methanol moiety

Preparation Methods

The synthesis of (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.

    Attachment to the Phenyl Group: The triazole ring is then attached to a phenyl group via a nucleophilic substitution reaction, where the triazole acts as a nucleophile.

    Introduction of the Methanol Moiety: Finally, the phenyl group is functionalized with a methanol moiety through a reduction reaction, typically using a reducing agent such as sodium borohydride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

(4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and phenyl group can interact with specific binding sites, leading to inhibition or activation of the target. The methanol moiety may also play a role in the compound’s solubility and overall bioavailability.

Comparison with Similar Compounds

Similar compounds to (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol include other triazole derivatives and phenylmethanol compounds. These compounds may share similar structural features but differ in their specific functional groups and overall properties. For example, compounds with different substituents on the triazole ring or phenyl group may exhibit different reactivity and biological activity.

Some similar compounds include:

  • (4-((1H-1,2,4-Triazol-1-yl)methyl)phenyl)methanol
  • (4-((3-Methyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)methanol
  • (4-((3,5-Dimethyl-1H-1,2,4-triazol-1-yl)methyl)phenyl)ethanol

Properties

IUPAC Name

[4-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-13-10(2)15(14-9)7-11-3-5-12(8-16)6-4-11/h3-6,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXXACIUFPOTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CC2=CC=C(C=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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